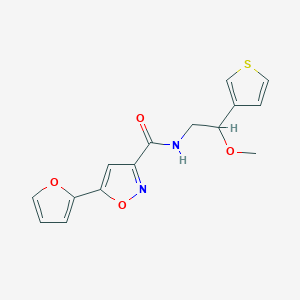
5-(furan-2-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(furan-2-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H14N2O4S and its molecular weight is 318.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(furan-2-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound belonging to the class of isoxazole derivatives. This compound exhibits significant biological activity, particularly in anticancer and antimicrobial domains. Its unique structural features, including the furan and thiophene rings, contribute to its potential therapeutic effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a furan ring, a thiophene moiety, and a carboxamide functional group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors involved in cellular processes. Preliminary studies suggest that it may inhibit specific enzymes related to tumor growth and influence pathways associated with apoptosis and cell proliferation .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a series of isoxazole-amide derivatives demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. Notably, certain derivatives showed half-maximal inhibitory concentrations (IC50) as low as 15.48 μg/ml against HeLa cells .
| Compound | Cell Line | IC50 (μg/ml) |
|---|---|---|
| 2d | HeLa | 15.48 |
| 2e | Hep3B | 23.00 |
| 2a | MCF-7 | 39.80 |
These findings suggest that the compound may induce apoptosis in cancer cells while reducing necrosis rates, shifting the cellular response towards programmed cell death rather than uncontrolled growth .
Antimicrobial Activity
The furan and thiophene components of the compound are known for their antimicrobial properties. Similar structures have been reported to exhibit significant antimicrobial effects against various pathogens. The dual heterocyclic structure of this compound may enhance its effectiveness compared to other antimicrobial agents.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies on isoxazole derivatives have shown that modifications in their structure can lead to varied biological activities. For example, compounds with specific substitutions demonstrated enhanced cytotoxicity against cancer cell lines compared to their analogs .
- Mechanistic Studies : Research has indicated that certain isoxazole derivatives can modulate apoptotic pathways by increasing the expression of pro-apoptotic proteins like p53 in cancer cells, leading to enhanced therapeutic efficacy .
- Comparative Analysis : When compared with other similar compounds, this compound showed distinct biological profiles due to its unique combination of functional groups, which may confer improved stability and activity against specific targets.
Propriétés
IUPAC Name |
5-(furan-2-yl)-N-(2-methoxy-2-thiophen-3-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-19-14(10-4-6-22-9-10)8-16-15(18)11-7-13(21-17-11)12-3-2-5-20-12/h2-7,9,14H,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVSOSQVOKSCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NOC(=C1)C2=CC=CO2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














